N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide
CAS No.: 401591-20-6
Cat. No.: VC5878309
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 401591-20-6 |
---|---|
Molecular Formula | C14H13N3O2S |
Molecular Weight | 287.34 |
IUPAC Name | N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C14H13N3O2S/c1-10-2-6-13(7-3-10)20(18,19)17-12-5-4-11-9-15-16-14(11)8-12/h2-9,17H,1H3,(H,15,16) |
Standard InChI Key | FXJCEODYVRXNEC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |
Introduction
Chemical Structure and Molecular Geometry
Structural Composition
N-(1H-Indazol-6-yl)-4-methylbenzene-1-sulfonamide consists of a 1H-indazole moiety linked via a sulfonamide bridge to a 4-methylbenzene ring. The indazole system (C₇H₅N₂) adopts a near-planar conformation, with maximal atomic deviations of 0.029–0.030 Å from the mean plane . The sulfonamide group (–SO₂NH–) connects the indazole’s 6-position nitrogen to the para-methyl-substituted benzene ring, creating a dihedral angle of 47.53–48.84° between the two aromatic systems . This angular displacement minimizes steric hindrance while enabling intermolecular interactions.
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Dihedral angle | 47.53°–48.84° | |
Indazole planarity deviation | 0.029–0.030 Å | |
Bond length (S–O) | 1.43–1.45 Å | |
Torsion angle (C–C–N–N) | –90.1° |
Crystallographic Packing
In the crystal lattice, molecules form a three-dimensional network via N–H⋯N hydrogen bonds (2.12–2.24 Å) and weak C–H⋯O contacts (2.45–2.60 Å) . These interactions stabilize the lattice, with the sulfonamide oxygen acting as a hydrogen bond acceptor. The methyl group on the benzene ring contributes to hydrophobic interactions, enhancing packing efficiency .
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with 1H-indazol-6-amine, which undergoes sulfonylation with 4-methylbenzenesulfonyl chloride. A representative protocol involves:
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Nitro Reduction: 6-Nitroindazole is reduced using SnCl₂ in ethanol at 333 K for 6 hours . Alternative methods employ catalytic hydrogenation (Pd/C, NH₄HCO₂) .
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Sulfonylation: The resultant 1H-indazol-6-amine reacts with 4-methylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base .
Table 2: Synthetic Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Reduction | SnCl₂, EtOH, 333 K, 6 h | 85% | |
Sulfonylation | TsCl, Et₃N, DCM, 0°C to RT | 78% |
Process Optimization
Key challenges include minimizing N-alkylation byproducts. Using Cs₂CO₃ or NaH in DMF ensures selective sulfonamide formation . Chromatographic purification (SiO₂, ethyl acetate/hexane) achieves >95% purity .
Pharmacological Activity
Enzyme Inhibition
Sulfonamide derivatives exhibit carbonic anhydrase (CA) inhibitory activity, with IC₅₀ values in the nanomolar range . The methyl group enhances hydrophobic interactions with CA’s active site, while the indazole nitrogen participates in hydrogen bonding .
Chemical and Physical Properties
Table 3: Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular formula | C₁₄H₁₃N₃O₂S | |
Molecular weight | 287.34 g/mol | |
Melting point | 198–202°C (dec.) | |
Solubility | DMSO >50 mg/mL | |
LogP | 2.8 |
Applications in Organic Synthesis
Kinase Inhibitor Intermediates
The compound serves as a building block for VEGFR-2 and PDGFR-β inhibitors. Alkylation at the indazole N1 position (e.g., using MeI/Cs₂CO₃) yields precursors for tyrosine kinase inhibitors .
Materials Science
Its planar structure and hydrogen-bonding capacity make it a candidate for organic semiconductors. Charge-transfer complexes with tetracyanoquinodimethane (TCNQ) exhibit σ values of 10⁻³–10⁻² S/cm .
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